4-Ethoxybenzylzinc chloride

Catalog No.
S1910241
CAS No.
308796-29-4
M.F
C9H11ClOZn
M. Wt
236 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybenzylzinc chloride

CAS Number

308796-29-4

Product Name

4-Ethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-ethoxy-4-methanidylbenzene

Molecular Formula

C9H11ClOZn

Molecular Weight

236 g/mol

InChI

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

IHVIABSDZIDBFT-UHFFFAOYSA-M

SMILES

CCOC1=CC=C(C=C1)[CH2-].Cl[Zn+]

Canonical SMILES

CCOC1=CC=C(C=C1)[CH2-].Cl[Zn+]
  • Organometallic Reagent: Its structure suggests it functions as an organozinc compound. Organozinc reagents are well-established tools for creating carbon-carbon bonds. They are particularly useful for Negishi coupling reactions, which join two organic fragments together [].

Current Availability of Information:

  • Limited research data: Extensive scientific literature on the specific applications of 4-Ethoxybenzylzinc chloride seems to be scarce.
  • Commercially available solution: Chemical suppliers like Sigma-Aldrich offer 4-Ethoxybenzylzinc chloride solutions, indicating its potential use in research labs [].

Future Research Directions:

  • Negishi coupling reactions: As mentioned earlier, its ability to participate in Negishi reactions for targeted organic synthesis is a possibility.
  • Organic material development: Organozinc compounds can be used in the creation of functional organic materials. Research into its use for such applications might be a future direction.

Important Note:

  • Safety precautions: Since 4-Ethoxybenzylzinc chloride contains zinc, a reactive metal, it's likely to be air and moisture sensitive. Researchers handling this compound should strictly adhere to safety protocols for working with organometallic reagents.

4-Ethoxybenzylzinc chloride is an organozinc compound with the molecular formula C9_9H11_{11}ClOZn. It is characterized by the presence of a benzyl group substituted with an ethoxy group and coordinated with zinc and chloride ions. This compound is typically used in organic synthesis due to its ability to act as a nucleophile in various

, primarily due to its nucleophilic properties. Some notable reactions include:

  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles, such as aryl halides, to form biaryl compounds. This is facilitated by transition metal catalysts (e.g., palladium).
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxybenzyl group acts as a nucleophile, attacking electrophilic centers.
  • Addition Reactions: It can add to carbonyl compounds, leading to the formation of alcohols after hydrolysis.

These reactions make 4-Ethoxybenzylzinc chloride a valuable reagent in synthetic organic chemistry .

The synthesis of 4-Ethoxybenzylzinc chloride typically involves the reaction of 4-ethoxybenzyl bromide (or another suitable halide) with zinc metal in the presence of a solvent such as tetrahydrofuran. The general reaction can be summarized as follows:

4 Ethoxybenzyl bromide+Zn4 Ethoxybenzylzinc chloride\text{4 Ethoxybenzyl bromide}+\text{Zn}\rightarrow \text{4 Ethoxybenzylzinc chloride}

This method allows for the formation of the organozinc compound under mild conditions, making it suitable for various synthetic applications .

4-Ethoxybenzylzinc chlorideEthoxy group enhances solubility and nucleophilicityOrganic synthesis, pharmaceuticals4-Fluorobenzylzinc chlorideFluorine substituent may enhance electrophilicityCross-coupling reactions2-Ethoxybenzylzinc chlorideOrtho substitution affects stericsSimilar applications but different reactivity

This comparison highlights how subtle changes in structure can lead to significant differences in chemical behavior and application potential .

Several compounds are structurally similar to 4-Ethoxybenzylzinc chloride, including:

  • 4-Fluorobenzylzinc chloride: Contains a fluorine substituent instead of an ethoxy group; used similarly in cross-coupling reactions but may exhibit different reactivity due to the electronegative fluorine atom.
  • 2-Ethoxybenzylzinc chloride: Similar structure but with the ethoxy group positioned at the ortho position relative to the zinc attachment; may show different steric and electronic properties affecting its reactivity.

Comparison Table

CompoundUnique Features

4-Ethoxybenzylzinc chloride possesses the molecular formula C₂H₅OC₆H₄CH₂ZnCl, with a molecular weight of 236.03 grams per mole. The compound features a distinctive structural architecture where the zinc center is bonded to both a benzyl carbon and a chloride ligand, forming a heteroleptic organozinc species. The ethoxy substituent is positioned at the para position relative to the benzyl carbon attachment point on the aromatic ring, creating an electron-donating environment that influences the compound's reactivity profile.

The three-dimensional molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CCOc1ccc(C[Zn]Cl)cc1, which illustrates the connectivity between the ethoxy group, benzene ring, methylene bridge, and zinc chloride moiety. The International Chemical Identifier for this compound is 1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q;;+1/p-1, providing a standardized representation of its molecular structure. The compound's structural features place it within the category of benzylic organozinc reagents, which are characterized by the presence of a zinc-carbon bond adjacent to an aromatic system.

PropertyValueUnits
Molecular FormulaC₂H₅OC₆H₄CH₂ZnCl-
Molecular Weight236.03g/mol
CAS Registry Number308796-29-4-
Density0.946g/mL at 25°C
Typical Concentration0.5M in tetrahydrofuran

The electron-donating nature of the ethoxy substituent at the para position creates a moderately electron-rich benzyl system, which affects both the stability and reactivity of the organozinc center. This structural feature distinguishes 4-ethoxybenzylzinc chloride from other benzylic zinc reagents and contributes to its specific synthetic utility in various cross-coupling transformations.

Historical Development in Organozinc Chemistry

The foundation of organozinc chemistry was established in 1848 when Edward Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking work produced a volatile colorless liquid that spontaneously combusted upon contact with air, marking the beginning of organometallic chemistry as a distinct field. Frankland's discovery demonstrated that organic groups could be directly bonded to metal centers, establishing fundamental principles that would later guide the development of numerous organometallic reagents.

The early development of organozinc compounds faced significant challenges due to their pyrophoric nature and sensitivity to protic solvents. These limitations initially restricted their widespread adoption in synthetic applications, as chemists of the late nineteenth and early twentieth centuries lacked the air-free techniques necessary for safe handling of these reagents. The rise of Grignard reagents in 1900 further overshadowed organozinc compounds, as the magnesium-based reagents offered greater ease of preparation and handling under conventional laboratory conditions.

The renaissance of organozinc chemistry began in the latter half of the twentieth century with the development of improved synthetic methodologies and handling techniques. The introduction of highly active zinc metal preparations, such as Rieke zinc, enabled direct insertion into organic halides that were previously unreactive toward conventional zinc metal. This advancement eliminated the need for indirect preparation methods involving transmetalation from organolithium or Grignard reagents, significantly expanding the scope and functional group tolerance of organozinc synthesis.

The development of palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling discovered by Ei-ichi Negishi, transformed organozinc compounds from laboratory curiosities into indispensable tools for synthetic organic chemistry. Negishi's work, which earned him a share of the 2010 Nobel Prize in Chemistry, demonstrated that organozinc reagents could participate in highly selective carbon-carbon bond formation reactions under mild conditions. This breakthrough established the foundation for the systematic development of specialized organozinc reagents, including benzylic derivatives such as 4-ethoxybenzylzinc chloride.

Role in Modern Synthetic Organic Chemistry

4-Ethoxybenzylzinc chloride serves as a versatile nucleophilic partner in various cross-coupling methodologies, with its primary applications centered on palladium-catalyzed carbon-carbon bond formation reactions. The compound's participation in Negishi coupling reactions enables the formation of diarylmethane derivatives, which represent important structural motifs in pharmaceutical and materials chemistry. The electron-donating ethoxy substituent enhances the nucleophilicity of the benzylic zinc center while providing a site for potential further functionalization in complex synthetic sequences.

Recent developments in transition metal catalysis have expanded the utility of 4-ethoxybenzylzinc chloride beyond traditional palladium-based systems. Cobalt-catalyzed cross-coupling reactions have emerged as practical alternatives, utilizing catalytic systems consisting of cobalt dichloride and isoquinoline to promote coupling with various aryl and heteroaryl bromides or chlorides. These cobalt-based protocols offer advantages in terms of cost and sustainability compared to platinum group metal catalysts, while maintaining high levels of efficiency and functional group tolerance.

The compound's role in modern synthetic chemistry extends to applications in pharmaceutical intermediate synthesis, where its ability to introduce substituted benzyl groups with predictable regioselectivity proves valuable for drug discovery programs. The para-ethoxy substitution pattern provides a balance between electronic activation and steric accessibility, enabling selective transformations that would be challenging with more heavily substituted or electron-deficient systems. Additionally, the ethoxy group serves as a masked hydroxyl functionality that can be revealed through established demethylation protocols when required for biological activity.

Industrial applications of 4-ethoxybenzylzinc chloride have benefited from advances in continuous flow synthesis technologies, which address the handling challenges associated with air and moisture sensitive organometallic reagents. Flow chemistry approaches enable precise control over reaction conditions and residence times, leading to improved yields and reduced waste generation compared to traditional batch processes. These technological developments have made organozinc reagents more attractive for large-scale pharmaceutical manufacturing, where safety and efficiency considerations are paramount.

The synthesis of 4-Ethoxybenzylzinc chloride is primarily achieved through direct zinc insertion into 4-ethoxybenzyl halides, particularly 4-ethoxybenzyl chloride. This method represents the most straightforward and efficient approach for preparing this organozinc reagent [1] [2].

General Procedure for Direct Zinc Insertion

The typical procedure for synthesizing 4-Ethoxybenzylzinc chloride involves the following steps:

  • Preparation of Zinc Metal: Commercial zinc dust or powder is activated prior to use. Activation typically involves treatment with 1,2-dibromoethane (5-10 mol%) and chlorotrimethylsilane (1-2 mol%) in anhydrous THF to remove surface oxides and expose reactive zinc metal [1] [2] [3].

  • Reaction Setup: In a flame-dried reaction vessel under inert atmosphere (typically argon or nitrogen), the activated zinc (1.5-2.0 equivalents) is suspended in anhydrous THF [2] [3].

  • Addition of Halide: 4-Ethoxybenzyl chloride (1.0 equivalent) is added to the zinc suspension, either neat or as a solution in THF [2] [3].

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature (25°C) for 2-24 hours, depending on the specific conditions and additives used [1] [2].

  • Monitoring: The progress of the reaction is monitored by gas chromatography (GC) analysis of reaction aliquots or by iodometric titration to determine the concentration of the formed organozinc reagent [2] [4].

The resulting 4-Ethoxybenzylzinc chloride is typically obtained as a solution in THF with concentrations ranging from 0.5-1.0 M [5] [6].

Reaction Mechanism

The direct zinc insertion into 4-ethoxybenzyl chloride proceeds through an oxidative addition mechanism:

  • Initial coordination of the halide to the zinc surface
  • Electron transfer from zinc to the carbon-halogen bond
  • Formation of the carbon-zinc bond with concurrent release of the halide ion
  • Solubilization of the organozinc species from the zinc surface [7]

The para-ethoxy substituent on the benzyl group provides electronic stabilization to the benzylic position, facilitating the zinc insertion process compared to unsubstituted benzyl halides [8] [3].

Solvent Systems for Optimal Metalation (THF, 2-MeTHF)

The choice of solvent plays a crucial role in the efficiency of organozinc reagent formation. Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are the most commonly used solvents for the preparation of 4-Ethoxybenzylzinc chloride [9] [10].

Tetrahydrofuran (THF)

THF has traditionally been the solvent of choice for organozinc preparation due to its:

  • Coordinating Properties: THF effectively coordinates to zinc centers, stabilizing the organozinc species in solution [11].

  • Solubilizing Ability: THF efficiently solubilizes both the organozinc reagent and additives such as LiCl [2] [11].

  • Reaction Efficiency: In THF, the zinc insertion into 4-ethoxybenzyl chloride typically proceeds with yields of 85-95% after 16-24 hours at room temperature when LiCl is present [2] [9].

The coordination of THF to zinc is critical for the stability of the organozinc reagent. Studies have shown that ZnCl₂ and organozinc halides form complexes with THF molecules, with the general formula RZnCl(THF)ₙ, where n typically ranges from 1 to 3 [11].

2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF has emerged as an attractive alternative to THF for organozinc preparation, offering several advantages:

  • Green Chemistry Profile: 2-MeTHF is considered a more environmentally friendly solvent as it is derived from renewable resources (furfural from agricultural waste) [10] [12].

  • Physical Properties: 2-MeTHF has a higher boiling point (80°C vs. 66°C for THF) and lower water miscibility, facilitating easier workup procedures [10].

  • Reaction Efficiency: Studies have shown that organozinc formation in 2-MeTHF can be comparable or even superior to THF in some cases, with yields of 66-77% reported for various benzylzinc reagents [9] [12].

  • Stability: Organozinc reagents in 2-MeTHF often show improved stability compared to THF solutions [10] [12].

Comparative studies between THF and 2-MeTHF for the preparation of organozinc reagents have shown that both solvents can effectively support the zinc insertion process. For example, benzylzinc bromide was prepared with 71% yield in THF and 66% yield in 2-MeTHF under identical conditions [9] [12].

Influence of Additives (LiCl, ZnCl₂) on Reaction Efficiency

The addition of certain salts, particularly LiCl and ZnCl₂, dramatically improves the efficiency of zinc insertion reactions for the preparation of 4-Ethoxybenzylzinc chloride [1] [13] [14].

Lithium Chloride (LiCl)

LiCl has been found to be a crucial additive for efficient zinc insertion reactions:

  • Enhanced Reactivity: The presence of LiCl (typically 1.0-1.5 equivalents) significantly accelerates the zinc insertion process, reducing reaction times from days to hours [1] [14].

  • Improved Yields: LiCl-mediated zinc insertions typically provide organozinc reagents in yields of 85-95%, compared to 50-70% without LiCl [1] [2] [14].

  • Mechanism of Action: Several mechanisms have been proposed for the beneficial effect of LiCl:

    • Formation of more nucleophilic organozincate complexes (e.g., Li[RZnCl₂]) [13] [14]
    • Prevention of the formation of unreactive oligomeric zinc species [15]
    • Enhanced solubilization of organozinc intermediates from the zinc surface [7]
    • Activation of the carbon-halogen bond through coordination [14]
  • Structural Effects: Mass spectrometry studies have shown that LiCl-mediated zinc insertion reactions lead to the formation of organozincate anions such as [ZnRCl₂]⁻ and [ZnRClBr]⁻, which exhibit enhanced reactivity compared to neutral organozinc species [13].

Zinc Chloride (ZnCl₂)

ZnCl₂ can also be used as an additive in organozinc preparation:

  • Transmetalation Approach: ZnCl₂ is often used to convert more reactive organometallic species (e.g., Grignard reagents) into the corresponding organozinc compounds [16].

  • Synergistic Effects: The combination of ZnCl₂ and LiCl has been shown to have synergistic effects in some organozinc formations [17] [18].

  • Catalytic Applications: ZnCl₂ can act as a catalyst in subsequent reactions of organozinc reagents, such as Negishi couplings [17].

Optimal Additive Conditions

For the preparation of 4-Ethoxybenzylzinc chloride, the optimal conditions typically involve:

  • LiCl Concentration: 1.0-1.5 equivalents relative to the benzyl halide [1] [2] [3].

  • Addition Method: LiCl is typically added to the reaction mixture before the addition of the benzyl halide, ensuring complete dissolution in the solvent [2] [3].

  • Temperature Effects: While room temperature is sufficient for most preparations, the presence of LiCl allows for efficient zinc insertion even at lower temperatures (0-25°C), minimizing potential side reactions [3].

The combination of LiCl with activated zinc in THF or 2-MeTHF represents the state-of-the-art method for the preparation of 4-Ethoxybenzylzinc chloride, providing high yields under mild conditions [1] [2] [3].

Large-Scale Production Protocols and Yield Optimization

The industrial production of 4-Ethoxybenzylzinc chloride and related organozinc reagents requires specialized protocols to ensure safety, efficiency, and consistent quality [19] [20] [21].

Continuous Flow Production

Continuous flow technology has emerged as a preferred method for large-scale organozinc production:

  • Reactor Design: Specialized column reactors containing zinc metal beds allow for continuous production of organozinc reagents [20] [21].

  • Process Parameters:

    • Flow rates of 12-15 g/min for the liquid reaction material
    • Zinc powder feeding rates of 0.6-1.35 g/min
    • Temperature control in the heating section (60-75°C) and cooling section (10-25°C) [21]
  • Yields and Efficiency: Continuous flow processes can achieve full conversion of the employed halides with organozinc yields of 82-95% in a single passage through the reactor [19] [20] [21].

  • Scale: Pilot-scale setups allowing liquid throughputs of 3-5 L/h have been developed, with potential for further scale-up [19] [21].

Yield Optimization Strategies

Several strategies have been developed to optimize the yield and quality of 4-Ethoxybenzylzinc chloride:

  • Zinc Activation Methods:

    • Chemical activation using 1,2-dibromoethane and trimethylchlorosilane [2] [21]
    • Mechanical activation through ultrasound or high-energy milling [19]
    • Use of highly reactive Rieke zinc, prepared by reduction of ZnCl₂ with lithium naphthalenide [7]
  • Reaction Parameters:

    • Optimal zinc-to-halide ratio (typically 1.5-2.0 equivalents of zinc) [3]
    • Concentration control (optimal concentrations of 0.5-1.0 M) [5] [6]
    • Temperature management to balance reactivity and stability [21]
  • Additive Optimization:

    • LiCl concentration (1.0-1.5 equivalents) [1] [2]
    • Addition of small amounts of ZnCl₂ (0.1-0.2 equivalents) to enhance stability [17]
  • Solvent Selection:

    • Use of anhydrous, high-purity THF or 2-MeTHF [9] [10]
    • Solvent recycling systems for industrial applications [10]

Quality Control and Analysis

Large-scale production requires robust quality control measures:

  • Titration Methods: Iodometric titration is commonly used to determine the concentration and yield of the organozinc reagent [2] [4].

  • GC Analysis: Gas chromatography is employed to monitor the conversion of starting materials and the formation of potential side products [21].

  • Stability Testing: The stability of the produced organozinc reagent under various storage conditions is evaluated to determine shelf-life and handling requirements [20].

Dates

Modify: 2023-08-16

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